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molecular formula C16H15N3 B8365399 (1H-Benzoimidazol-2-yl)indan-1-ylamine

(1H-Benzoimidazol-2-yl)indan-1-ylamine

Cat. No. B8365399
M. Wt: 249.31 g/mol
InChI Key: HKNYQXBYCKKHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737167B2

Procedure details

The title compound was prepared from 2-chlorobenzimidazole and racemic 1-aminoindane by Procedure A (15 min at 200° C.). The product was isolated by preparative LCMS to give the title compound as the free base and as a mixture of enantiomers (white solid, mp 195.5-197° C.). MS(ES+) m/z 250 ([M+1]+, 100). 1NMR (DMSO-d6) δ 1.90 (m, 1 H), 2.55 (m, 1 H), 2.83 (m, 1 H), 2.95 (m, 1 H), 5.36 (m, 1 H), 6.82-6.97 (m, 3H), 7.11-7.31 (m, 6H), 10.70 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[NH2:11][CH:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13]1>>[N:6]1[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[NH:3][C:2]=1[NH:11][CH:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1NC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CCC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated by preparative LCMS

Outcomes

Product
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)NC2CCC1=CC=CC=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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